molecular formula C21H25F3N4O2S B2568587 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 899950-07-3

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2568587
CAS RN: 899950-07-3
M. Wt: 454.51
InChI Key: QUBKJJZAIGJTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a hexahydroquinazolin ring, a dimethylaminoethyl group, a thiourea linkage, and a trifluoromethylphenyl group . These groups are common in many pharmaceuticals and agrochemicals, suggesting that this compound might have biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the thiourea linkage might participate in hydrogen bonding, and the trifluoromethyl group could be involved in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is known for its electron-withdrawing effects and high lipophilicity .

Scientific Research Applications

Synthesis and Potential Applications

  • Antihistaminic and Pharmacological Activities : The synthesis of quinazolinone derivatives has been explored for potential antihistaminic and pharmacological activities. These compounds have been synthesized and characterized, with some showing promising results in vitro for antihistaminic activity. This suggests potential applications in treating allergic reactions and related conditions (Rao & Reddy, 1994).

  • Analgesic and Anti-inflammatory Activities : Quinazolinyl acetamides have been designed and synthesized, showing significant analgesic and anti-inflammatory activities in pre-clinical tests. Such compounds could be explored further for their therapeutic potential in pain and inflammation management (Alagarsamy et al., 2015).

  • Cytotoxic Activity : Some quinazolinone-based derivatives have demonstrated cytotoxic activity against cancer cell lines, suggesting their potential as anticancer agents. The structural features of these compounds correlate with their efficacy, indicating the importance of chemical modification in enhancing their therapeutic potential (Nguyen et al., 2019).

  • Antifungal Agents : Derivatives of morpholin-3-yl-acetamide, a related compound class, have shown broad-spectrum antifungal activities. This highlights the potential of quinazolinone derivatives in developing new antifungal treatments, particularly for Candida and Aspergillus species (Bardiot et al., 2015).

Future Directions

Given the structural features of this compound, it could be of interest in the development of new pharmaceuticals or agrochemicals. Future research could involve synthesizing this compound, studying its reactivity, determining its physical and chemical properties, and evaluating its biological activity .

properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O2S/c1-27(2)11-12-28-17-6-4-3-5-16(17)19(26-20(28)30)31-13-18(29)25-15-9-7-14(8-10-15)21(22,23)24/h7-10H,3-6,11-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBKJJZAIGJTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

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